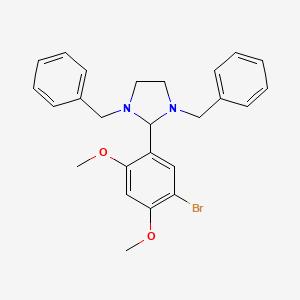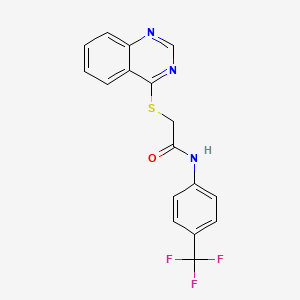
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hcl is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.12 . It is used as a pharmaceutical intermediate . The compound is typically a white to tan solid, or colorless to tan liquid .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hcl is 1S/C10H12BrN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hcl is a white to tan solid, or colorless to tan liquid . It has a molecular weight of 226.12 . The compound is stored at +4°C .Applications De Recherche Scientifique
Pharmaceutical Intermediate
“7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride” is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.
Neurodegenerative Disorders
THIQ-based compounds, including “7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride”, have shown potential in the treatment of neurodegenerative disorders . These disorders include diseases like Alzheimer’s and Parkinson’s, where the neurons in the brain gradually break down or die.
Anti-Infective Agents
THIQ analogs have demonstrated diverse biological activities against various infective pathogens . This suggests that “7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride” could potentially be used in the development of new anti-infective agents.
Antibacterial Property
A study mentioned the synthesis of a novel compound that showed antibacterial property against eight pathogenic bacterial strains . Although “7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride” was not specifically mentioned, it’s possible that it could exhibit similar properties due to its structural similarity.
Halogenated Heterocycles
The compound is part of the halogenated heterocycles . These types of compounds are often used in medicinal chemistry due to their ability to form stable structures and interact with various biological targets.
Synthetic Strategies
The core scaffold of “7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be constructed using various synthetic strategies . This makes it a valuable compound in the field of synthetic chemistry.
Safety and Hazards
Mécanisme D'action
Target of Action
Tetrahydroisoquinolines (thiqs) are known to interact with various biological structures .
Mode of Action
THIQs, in general, are known to undergo reactions involving the isomerization of an iminium intermediate .
Biochemical Pathways
Thiqs are key fragments of a diverse range of alkaloids and bioactive molecules .
Pharmacokinetics
The compound is reported to be insoluble in water , which may impact its bioavailability.
Result of Action
Some thiqs are known to produce some damage to dopaminergic neurons .
Action Environment
The compound is recommended to be stored under inert gas at 2-8°c .
Propriétés
IUPAC Name |
7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPIKRDCFGEBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
CAS RN |
1904662-18-5 |
Source


|
| Record name | 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

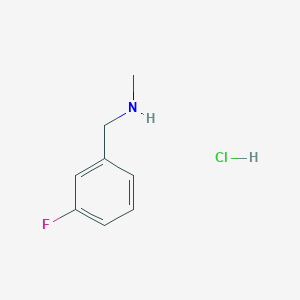

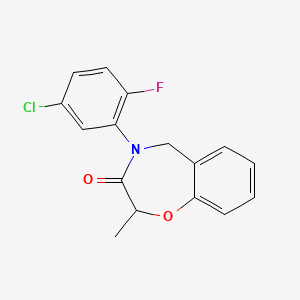

![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)
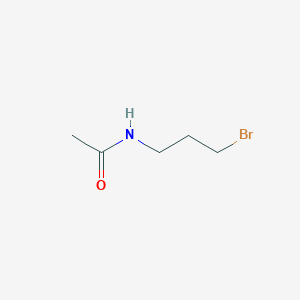
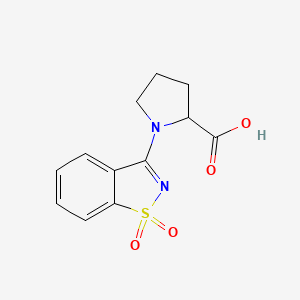
![N-(3-{[(4-chlorophenyl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2953059.png)

![3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2953066.png)
![3,6-dichloro-N-[5-(diethylsulfamoyl)-2-(ethylamino)phenyl]pyridine-2-carboxamide](/img/structure/B2953067.png)

